Progesterone-11-alpha-ol-hemisuccinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Progesterone-11-alpha-ol-hemisuccinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Progesterone-11-alpha-ol-hemisuccinate is a pivotal synthetic derivative of progesterone, a critical steroid hormone in reproductive biology.[1] This guide provides an in-depth exploration of its chemical architecture, physicochemical properties, synthesis, and, most significantly, its indispensable role as a hapten in the development of immunoassays for progesterone quantification. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers, scientists, and drug development professionals in their work.
Chemical Structure and Physicochemical Properties
Progesterone-11-alpha-ol-hemisuccinate is a steroid ester formed by the linkage of 11α-hydroxyprogesterone to succinic acid via an ester bond.[2][3] This structural modification is key to its utility, introducing a terminal carboxylic acid group that serves as a handle for conjugation to other molecules without significantly altering the core steroid structure recognized by antibodies.
Chemical Identity
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IUPAC Name: 4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid[2]
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Synonyms: Progesterone-11-Alpha-Ol-Hemisuccinate, P4-11alpha-HS, P4-11alpha-hemisuccinate, 11alpha-hemisuccinylprogesterone[2]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Progesterone-11-alpha-ol-hemisuccinate is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from storage and handling to its application in aqueous buffer systems for immunoassays.
| Property | Value | Source |
| Molecular Weight | 430.5 g/mol | [2][4] |
| XLogP3 | 2.4 | [2][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Solubility | Soluble in organic solvents like DMSO, THF, Acetone, and Acetonitrile.[1][6] | |
| Appearance | Lyophilized powder[1] | |
| Storage | Store lyophilized powder and reconstituted products at 4°C. For long-term storage, aliquot and store at 4°C; do not freeze. Aliquots are stable for up to 6 months.[1] |
Synthesis of Progesterone-11-alpha-ol-hemisuccinate
The synthesis of this crucial hapten is achieved through the esterification of 11α-hydroxyprogesterone with succinic anhydride.[4] This reaction specifically targets the hydroxyl group at the 11-alpha position of the progesterone molecule.
An improved and efficient synthesis method utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in refluxing dioxane.[7] DMAP significantly accelerates the esterification process, leading to higher yields and purity of the final product.[4][7]
The general synthetic workflow is depicted below:
Caption: Synthesis of Progesterone-11-alpha-ol-hemisuccinate.
Application in Immunoassays: The Hapten Concept
Progesterone itself is too small a molecule to elicit a significant immune response when injected into an animal. To generate antibodies against it, it must first be rendered immunogenic. This is achieved by covalently coupling it to a large carrier molecule, such as a protein. Progesterone-11-alpha-ol-hemisuccinate is an ideal hapten for this purpose. The terminal carboxylic acid of the hemisuccinate linker provides a reactive site for conjugation to primary amines on carrier proteins, a process that is fundamental to the development of progesterone-specific immunoassays like ELISA, RIA, and fluorescence polarization immunoassays.[7][8][9]
Mechanism of Action in Immunoassay Development
The core principle behind the use of Progesterone-11-alpha-ol-hemisuccinate in immunoassays is the production of antibodies that specifically recognize the progesterone molecule.
Caption: Workflow for immunoassay development.
The antibodies generated are highly specific for progesterone. For instance, antibodies raised against a Progesterone-11-HS-KLH conjugate have been shown to have very low cross-reactivity with other steroids like 17-Hydroxy-Progesterone and Cortisol.[8] This high specificity is crucial for the accuracy of the resulting immunoassay.
Experimental Protocol: Conjugation to a Carrier Protein
The conjugation of Progesterone-11-alpha-ol-hemisuccinate to a carrier protein is a critical step. The following is a detailed, step-by-step methodology for this process, based on the principle of activating the carboxyl group of the hapten to react with primary amines on the protein.
Materials
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Progesterone-11-alpha-ol-hemisuccinate
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Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
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N-Hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
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Anhydrous Dimethylformamide (DMF) or Dioxane
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Phosphate Buffered Saline (PBS), pH 7.4
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Dialysis tubing (10-14 kDa MWCO)
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Magnetic stirrer and stir bar
Step-by-Step Procedure
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Activation of Progesterone-11-alpha-ol-hemisuccinate:
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Dissolve Progesterone-11-alpha-ol-hemisuccinate and NHS in anhydrous DMF or dioxane. A typical molar ratio is 1:1.2 (Hapten:NHS).
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Add DCC (or EDC) to the solution in a molar ratio of approximately 1:1.5 (Hapten:DCC).
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Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C in the dark. This reaction forms an NHS ester of the hapten, which is reactive towards primary amines.
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-
Preparation of the Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4) to a concentration of 10-20 mg/mL.
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-
Conjugation Reaction:
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Slowly add the activated hapten solution dropwise to the stirring protein solution. The molar ratio of hapten to protein can be varied to achieve the desired degree of labeling, but a starting point of 20:1 to 40:1 (Hapten:Protein) is common.
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Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification of the Conjugate:
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Centrifuge the reaction mixture to remove any precipitated dicyclohexylurea (a byproduct of the DCC reaction).
-
Transfer the supernatant to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C for 48-72 hours with several changes of the buffer. This step removes unconjugated hapten and other small molecules.
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-
Characterization of the Conjugate:
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Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
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The degree of hapten incorporation can be estimated using UV-Vis spectrophotometry if the hapten has a distinct absorbance peak, or more accurately by MALDI-TOF mass spectrometry.
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Broader Research Applications
While its primary use is in immunoassay development, Progesterone-11-alpha-ol-hemisuccinate and its conjugates have also been employed in other research areas:
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Receptor Binding Studies: Radiolabeled conjugates, such as those with ¹²⁵I, have been used to study progesterone binding to nerve cell membranes.[10]
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Photoaffinity Labeling: A derivative has been used to identify and characterize a membrane-bound estrogen target site in the brain.[11]
Conclusion
Progesterone-11-alpha-ol-hemisuccinate is a cornerstone molecule for the development of sensitive and specific immunoassays for progesterone. Its unique chemical structure, with a strategically placed linker arm, allows for its conjugation to carrier molecules, thereby transforming a non-immunogenic steroid into a powerful tool for antibody generation. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps to effectively utilize this versatile compound in their research and development endeavors.
References
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PubChem. Progesterone-11-alpha-OL-hemisuccinate | C25H34O6 | CID 5289373. Available from: [Link]
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Fantl, V. E., & Wang, D. Y. (1988). A rapid approach to 11 alpha-hemisuccinylprogesterone synthesis. Steroids, 52(5-6), 529–531. Available from: [Link]
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Gasc, J. M., et al. (1980). An Improved Enzyme Immunoassay for Progesterone in Human Plasma. Clinical Chemistry, 26(13), 1835–1838. Available from: [Link]
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LookChem. Progesterone 11-hemisuccinate. Available from: [Link]
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Sauer, M. J., Foulkes, J. A., & Morris, B. A. (1986). Use of progesterone 11-glucuronide-alkaline phosphatase conjugate in a sensitive microtitre-plate enzymeimmunoassay of progesterone in milk and its application to pregnancy testing in dairy cattle. Journal of Reproduction and Fertility, 76(1), 375–391. Available from: [Link]
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Kukuh, R., Santoso, D., & Adventini, N. (1993). Preparation of 125I labelled progesterone-11α-hemisuccinate tyrosine methyl esther. Majalah BATAN, XXVI(3/4), 1-12. Available from: [Link]
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Lin, M., & Chard, T. (1991). Fluorescence polarization immunoassay of progesterone. Journal of Immunological Methods, 141(1), 127–132. Available from: [Link]
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Chemsrc. progesterone 11-hemisuccinate | CAS#:62624-72-0. Available from: [Link]
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Franek, M., & Hruska, K. (1996). Monoclonal antibodies to progesterone: characterization and selection for enzyme immunoassay in bovine milk. Journal of Immunological Methods, 191(2), 149–158. Available from: [Link]
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EMBL-EBI. 11alpha-hydroxyprogesterone hemisuccinate (CHEBI:45496). Available from: [Link]
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Ramirez, V. D., et al. (1996). Estrogen-specific target site identified by progesterone-11 alpha-hemisuccinate-(2-[125I]-iodohistamine) in mouse brain membranes. Steroids, 61(6), 357–364. Available from: [Link]
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Tischkau, S. A., & Ramirez, V. D. (1993). Binding of progesterone to nerve cell membranes of rat brain using progesterone conjugated to 125I-bovine serum albumin as a ligand. Journal of Neurochemistry, 60(5), 1934–1941. Available from: [Link]
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Wikipedia. Pharmacodynamics of progesterone. Available from: [Link]
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Cerný, V. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(14), 7899. Available from: [Link]
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NextSDS. progesterone 11-hemisuccinate — Chemical Substance Information. Available from: [Link]
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Singh, M., & Su, C. (2013). Non-genomic mechanisms of progesterone action in the brain. Frontiers in Neuroscience, 7, 159. Available from: [Link]
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